![molecular formula C10H6O B2428632 Benzofuran, 3-ethynyl- CAS No. 1428752-83-3](/img/structure/B2428632.png)
Benzofuran, 3-ethynyl-
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Overview
Description
Benzofuran is a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran compounds are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .
Molecular Structure Analysis
Benzofuran’s chemical structure is composed of fused benzene and furan rings . The molecular weight of benzofuran is 118.1326 .
Chemical Reactions Analysis
Benzofuran compounds can be constructed through various methods. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .
Physical And Chemical Properties Analysis
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has multiple physicochemical characteristics and
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activities . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial properties . They have been found to be active against various disease-causing agents, including bacteria .
Anti-Oxidative Activity
Benzofuran compounds possess anti-oxidative activities . This property makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Enzyme Inhibition
Benzofuran derivatives act as efficient enzyme inhibitors . They inhibit various enzymes such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, and LSD1 (lysine specific demethylase 1) .
Pain Relief
Benzofuran derivatives are also employed as efficient pain killers . Their analgesic properties make them useful in the management of pain.
Industrial Applications
Benzofuran derivatives have found applications in the synthesis of several dyes including dye-sensitized solar cells and industrial dyes . They are also used in the preparation of different polymers, such as polyamides, polyarylates, polybenzimidazoles, and polyesters .
Synthesis of Natural Products
Benzofuran derivatives are widely harnessed in the synthesis of natural products . Most of the naturally occurring organic compounds are embodied with benzofuran heterocycles, particularly the Moraceae family and furocoumarins .
Mechanism of Action
Target of Action
Benzofuran compounds have been found to interact with various targets, such asLysozyme
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The mode of action is likely dependent on the specific targets the compound interacts with and the resulting changes in cellular processes.
Biochemical Pathways
Benzofuran derivatives have been found to exhibit antioxidant activities , suggesting they may affect pathways related to oxidative stress
Result of Action
Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant effects at the molecular and cellular level.
properties
IUPAC Name |
3-ethynyl-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJWIWZARBDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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